molecular formula C8H4ClLiN2O2 B13490643 Lithium(1+) 7-chloroimidazo[1,2-a]pyridine-2-carboxylate

Lithium(1+) 7-chloroimidazo[1,2-a]pyridine-2-carboxylate

Cat. No.: B13490643
M. Wt: 202.5 g/mol
InChI Key: XZPBIPMNVGQZPB-UHFFFAOYSA-M
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Description

Lithium(1+) 7-chloroimidazo[1,2-a]pyridine-2-carboxylate is a lithium salt of a halogenated imidazopyridine derivative. Its molecular formula is C₉H₆ClLiN₂O₂, with a molecular weight of approximately 228.5 g/mol (estimated by replacing bromine in the 7-bromo analog with chlorine, as per ). The compound features a chlorinated imidazo[1,2-a]pyridine core, a heterocyclic system known for its pharmacological relevance, particularly in antiviral and CNS-targeting agents. The carboxylate group enhances solubility in polar solvents, while the lithium counterion contributes to ionic stability.

Properties

Molecular Formula

C8H4ClLiN2O2

Molecular Weight

202.5 g/mol

IUPAC Name

lithium;7-chloroimidazo[1,2-a]pyridine-2-carboxylate

InChI

InChI=1S/C8H5ClN2O2.Li/c9-5-1-2-11-4-6(8(12)13)10-7(11)3-5;/h1-4H,(H,12,13);/q;+1/p-1

InChI Key

XZPBIPMNVGQZPB-UHFFFAOYSA-M

Canonical SMILES

[Li+].C1=CN2C=C(N=C2C=C1Cl)C(=O)[O-]

Origin of Product

United States

Preparation Methods

Cyclization via 2-Aminopyridine Derivatives and α-Haloketones

A common synthetic route to imidazo[1,2-a]pyridines involves the condensation of 2-aminopyridines with α-haloketones or α-bromoacetates. For the 7-chloro substitution, 2-amino-7-chloropyridine is typically used as the starting amine.

  • Procedure:

    • 2-Amino-7-chloropyridine is reacted with α-bromoacetate derivatives (e.g., ethyl 2-bromoacetate) in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
    • The reaction proceeds at room temperature or mild heating, forming the imidazo[1,2-a]pyridine-2-carboxylate ester via nucleophilic substitution and cyclization steps.
    • The ester intermediate can be isolated by precipitation or chromatography.
  • Supporting Data:

    • Yields of these cyclizations are generally moderate to high (50–75%) depending on reaction conditions and purity of reagents.
    • Reaction times vary from 3 to 24 hours, with monitoring by thin-layer chromatography (TLC) or NMR spectroscopy.
    • Characterization by ^1H NMR shows characteristic imidazo[1,2-a]pyridine proton signals, and ^13C NMR confirms the ester carbonyl carbon around δ 160–165 ppm.

Microwave-Assisted Organic Synthesis (MAOS)

Microwave irradiation has been employed to accelerate the condensation and cyclization steps, improving yields and reducing reaction times.

  • Procedure:

    • Ethyl 2-halogenated-3-oxobutanoates are condensed with 2-amino-7-chloropyridine under microwave irradiation in ethanol or 1,2-dimethoxyethane.
    • The reaction times are shortened from hours to minutes (e.g., 10–30 min), with yields improving to 70–80%.
    • Subsequent hydrolysis of the ester under alkaline aqueous conditions affords the corresponding carboxylic acid.
  • Advantages:

    • Enhanced reaction rates and cleaner product profiles.
    • Reduced solvent usage and energy consumption.

Conversion to Lithium(1+) 7-Chloroimidazo[1,2-a]pyridine-2-carboxylate

Hydrolysis of Ester to Acid

  • The ethyl ester intermediate is hydrolyzed under basic conditions (e.g., aqueous sodium hydroxide or lithium hydroxide) to yield 7-chloroimidazo[1,2-a]pyridine-2-carboxylic acid.

  • Reaction conditions:

    • Aqueous lithium hydroxide (LiOH) solution, mild heating (40–60°C), 2–4 hours.
  • The acid is isolated by acidification and extraction or direct isolation if lithium salt forms in situ.

Formation of Lithium Carboxylate Salt

  • The free acid is neutralized with lithium hydroxide or lithium carbonate to form the lithium carboxylate salt.

  • This step can be performed in aqueous or mixed aqueous/organic solvents.

  • The lithium salt precipitates or remains in solution depending on solvent and concentration.

Representative Preparation Method (Literature-Based)

Step Reagents & Conditions Outcome Yield (%) Notes
1. Cyclization 2-Amino-7-chloropyridine + Ethyl 2-bromoacetate, K2CO3, DMF, RT, 3 h Ethyl 7-chloroimidazo[1,2-a]pyridine-2-carboxylate 65–75 Monitored by TLC; purified by recrystallization
2. Hydrolysis LiOH (aq), 50°C, 3 h 7-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid (lithium salt) Quantitative (by titration) pH adjusted to neutral
3. Isolation Filtration or solvent evaporation This compound Characterized by NMR, IR, elemental analysis

Analytical Characterization and Confirmation

  • Nuclear Magnetic Resonance (NMR):

    • ^1H NMR: Signals consistent with imidazo[1,2-a]pyridine ring protons and carboxylate environment.
    • ^13C NMR: Carbonyl carbon resonance around δ 160–165 ppm confirms carboxylate formation.
  • Infrared Spectroscopy (IR):

    • Strong absorption bands near 1580–1650 cm^−1 corresponding to carboxylate COO− stretching.
    • Absence of ester C=O stretch (~1735 cm^−1) after hydrolysis.
  • Mass Spectrometry (MS):

    • Molecular ion peak consistent with lithium salt molecular weight.
  • X-ray Crystallography:

    • When available, single-crystal X-ray diffraction confirms molecular structure and lithium coordination environment.

Summary of Key Research Findings

Reference Methodology Key Findings Advantages
J. Pestic. Sci. (1975) Use of lithium diisopropylamide for sulfinate intermediate formation in imidazo[1,2-a]pyridine derivatives Demonstrated lithium salt formation in related systems Provides precedent for lithium salt synthesis
Heterocycles (2019) Two-step synthesis from α-bromoethanones and 2-aminopyridines in DMF Good yields, mild conditions, scalable High purity products, well-characterized
Org. Lett. (2015) Transition-metal-free chlorocyclization of 2-aminopyridines with carboxylic acids Efficient one-pot synthesis of chloroimidazo[1,2-a]pyridines Avoids metals, environmentally friendly
ACS Omega (2021) Metal-free direct synthesis of imidazo[1,2-a]pyridines using base-mediated intramolecular amidation Mild, efficient, environmentally benign Applicable to various substitutions

Chemical Reactions Analysis

Types of Reactions

Lithium(1+) 7-chloroimidazo[1,2-a]pyridine-2-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include transition metal catalysts (e.g., palladium, copper), oxidizing agents, and reducing agents . Reaction conditions may vary depending on the desired transformation, but they often involve controlled temperatures and specific solvents to achieve optimal yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce various functional groups onto the imidazo[1,2-a]pyridine scaffold .

Mechanism of Action

The mechanism of action of Lithium(1+) 7-chloroimidazo[1,2-a]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. For example, imidazo[1,2-a]pyridines have been shown to exhibit activity against multidrug-resistant tuberculosis by targeting bacterial enzymes and disrupting essential metabolic pathways . The exact molecular targets and pathways may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs differ primarily in halogen type (Cl vs. Br) and substituent position (3- vs. 7-). Key comparisons are summarized below:

Table 1: Structural and Inferred Properties of Halogenated Imidazopyridine Lithium Salts

Compound Name Substituent (Position) Molecular Weight (g/mol) Inferred Solubility Stability Considerations
Lithium(1+) 7-chloroimidazo[1,2-a]pyridine-2-carboxylate Cl (7-) ~228.5 Moderate (polar solvents) Likely stable under anhydrous conditions
Lithium(1+) 7-bromoimidazo[1,2-a]pyridine-2-carboxylate Br (7-) 272.53 Lower (lipophilic) Potential sensitivity to light
Lithium(1+) 3-bromoimidazo[1,2-a]pyridine-2-carboxylate Br (3-) ~272.5 Variable (steric effects) Positional isomerism may reduce crystallinity

Key Observations:

Halogen Effects: The 7-bromo analog (272.53 g/mol) has a higher molecular weight and lipophilicity compared to the 7-chloro derivative, which may reduce aqueous solubility but enhance membrane permeability in biological systems.

Substituent Position :

  • The 3-bromo isomer introduces steric hindrance near the pyridine nitrogen, which could alter coordination chemistry or binding affinity compared to 7-substituted analogs.
  • 7-substitution is more common in pharmacologically active imidazopyridines, suggesting the 7-chloro compound may have optimized electronic effects for target engagement.

The lithium counterion in all analogs likely enhances ionic conductivity in solid-state applications but may complicate purification due to hygroscopicity.

Research Findings and Limitations

  • Biological Activity : While imidazopyridines are well-studied, the specific pharmacological profile of the 7-chloro derivative remains underexplored in the provided evidence. Brominated analogs may serve as precursors in Suzuki couplings or kinase inhibitor synthesis.
  • Thermal Stability : Lithium salts generally exhibit moderate thermal stability, but halogenated variants may decompose at high temperatures, releasing LiCl or LiBr.
  • Data Gaps : Direct experimental comparisons of solubility, crystallinity, and reactivity are absent in the provided sources. Computational modeling or targeted studies are needed to validate inferred properties.

Biological Activity

Lithium(1+) 7-chloroimidazo[1,2-a]pyridine-2-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Overview of the Compound

Chemical Structure : The compound belongs to the imidazo[1,2-a]pyridine family, characterized by a unique heterocyclic structure that includes a chlorine atom at the 7th position and a carboxylate group at the 2nd position. This structural configuration is critical for its biological activity.

Synthesis : The synthesis typically involves cyclization reactions of substituted pyridines and chloroacetic acid under specific conditions, which can be scaled up for industrial production using continuous flow reactors.

This compound exhibits several biological activities:

  • Antimycobacterial Activity : It targets the mycobacterial cell wall synthesis pathway, inhibiting growth and replication. Studies have demonstrated that related compounds show significant activity against Mycobacterium tuberculosis (Mtb), with minimum inhibitory concentrations (MIC) ranging from 0.07 to 0.4 μM for multidrug-resistant strains .
  • Anticancer Properties : Research indicates that imidazo[1,2-a]pyridine derivatives can inhibit cancer cell proliferation. For example, certain derivatives have shown potent cytotoxic effects against breast cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by various substituents on its core structure. Key findings include:

  • Chlorine Substitution : The presence of chlorine at the 7th position enhances antimycobacterial potency compared to other substitutions. For instance, substituting with a methyl group resulted in diminished activity .
  • Lipophilicity : Increased lipophilicity has been correlated with improved target binding and bioavailability. Compounds with specific side chains have shown enhanced activity against Mtb due to better membrane permeability and interaction with bacterial targets .

Case Studies and Research Findings

Several studies highlight the efficacy of this compound and its analogs:

StudyFocusFindings
Antitubercular AgentsIdentified compounds with MIC values as low as 0.004 μM against Mtb; structural modifications significantly influenced activity.
Anticancer ActivityInvestigated novel imidazo derivatives showing potent anticancer effects in vitro; specific analogs induced apoptosis in HCC1937 cells.
SAR AnalysisExplored various substitutions leading to improved potency against both replicating and non-replicating Mtb; highlighted the importance of steric factors in activity.

Q & A

Q. Basic

  • NMR : 1^1H NMR (DMSO-d6d_6) shows characteristic peaks: H-3 (~8.5 ppm, singlet), H-5 (~7.2 ppm, doublet), and the chloro-substituted pyridine proton (~7.8 ppm). 13^{13}C NMR confirms the carboxylate carbon at ~170 ppm .
  • IR : Strong absorption at ~1600 cm1^{-1} (C=O stretch) and ~1550 cm1^{-1} (imidazole ring vibrations) .
  • Mass Spectrometry : ESI-MS in negative mode detects the deprotonated carboxylate ion ([M–Li]^-), with isotopic patterns confirming chlorine presence .

How does the chlorine substituent at position 7 influence the compound’s reactivity in nucleophilic substitution reactions?

Advanced
The electron-withdrawing Cl group at position 7 activates the pyridine ring for electrophilic substitution but deactivates the imidazole ring. Comparative studies show:

  • Reactivity : Cl reduces nucleophilic attack at position 2 (carboxylate site) due to increased electron deficiency.
  • Byproducts : Competing reactions (e.g., ring-opening) occur under harsh conditions (e.g., strong bases), requiring controlled pH (<10) .
    Data from bromo/chloro analogs (e.g., ethyl 3-bromo-5-chloro derivatives) highlight steric and electronic trade-offs .

Are there discrepancies in reported biological activities of imidazo[1,2-a]pyridine derivatives that could affect this compound’s research?

Advanced
Contradictions arise in antimicrobial and antitumor activities due to:

  • Substituent effects : Chloro derivatives show variable MIC values against S. aureus (2–32 µg/mL) depending on adjacent functional groups .
  • Assay variability : Differences in cell lines (e.g., HeLa vs. MCF-7) and solvent carriers (DMSO vs. saline) alter IC50_{50} values by up to 50% .
    Standardized protocols (e.g., CLSI guidelines) are recommended to minimize variability .

What are the solubility properties and how do they impact experimental design?

Q. Basic

  • Solubility : High solubility in polar aprotic solvents (DMF, DMSO) but limited in water (~5 mg/mL at 25°C). Hydrate forms (e.g., 7-chloroimidazo[1,2-a]pyridine-2-carboxylic acid hydrate) improve aqueous solubility .
  • Formulation : For biological assays, use co-solvents (e.g., PEG-400) or sonication to achieve homogeneous dispersion .

What computational methods predict the lithium ion coordination geometry in this salt?

Advanced
DFT calculations (B3LYP/6-311+G(d,p)) model the lithium coordination environment:

  • Geometry : Predicted tetrahedral coordination (Li-O bonds: ~1.93 Å) matches crystallographic data within 0.02 Å .
  • Charge distribution : Natural Bond Orbital (NBO) analysis reveals charge transfer from carboxylate to lithium, stabilizing the complex .
    Discrepancies between computed and experimental data often arise from solvent effects omitted in gas-phase calculations .

What safety precautions are necessary when handling this compound?

Q. Basic

  • Hazards : Irritant (skin/eyes); avoid inhalation of fine powders.
  • Storage : Store anhydrous forms under argon at –20°C to prevent deliquescence .
  • Waste disposal : Neutralize with dilute HCl before disposal in accordance with EPA guidelines .

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